molecular formula C15H23NO5 B1408645 O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate CAS No. 1290627-55-2

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Cat. No.: B1408645
CAS No.: 1290627-55-2
M. Wt: 297.35 g/mol
InChI Key: VSHIYGMRWBFMTP-JFGNBEQYSA-N
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Description

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound’s structure includes an azabicyclo[2.2.2]octane core, which is a bicyclic system containing nitrogen.

Preparation Methods

The synthesis of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[2.2.2]octane core.

    Introduction of the Boc protecting group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the synthesis of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate depends on its specific application and the derivatives formed. Generally, the compound interacts with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary, but they often include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can be compared with other similar compounds, such as:

    Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate: This compound has a similar structure but includes difluoro groups, which can alter its reactivity and biological activity.

    8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic core but differ in the ring size and functional groups, leading to different chemical and biological properties.

The uniqueness of O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[22

Biological Activity

O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
IUPAC Name 2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
CAS Number 2381621-49-2

The compound features a bicyclic structure that incorporates a nitrogen atom within the ring system, which is characteristic of azabicyclo compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant for its reactivity and stability in biological systems.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter reuptake or metabolic degradation.
  • Receptor Modulation: The compound may modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research has indicated that derivatives of azabicyclo compounds possess antimicrobial properties. A study demonstrated that certain structural modifications to azabicyclo compounds enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Neuropharmacological Effects

Azabicyclo compounds have been investigated for their potential neuropharmacological effects. For instance:

  • Case Study 1: A study focused on the effects of related compounds in animal models showed significant anxiolytic effects when administered at specific dosages.
  • Case Study 2: Another investigation revealed that these compounds could enhance cognitive functions in memory-impaired rodents through modulation of cholinergic pathways.

Research Findings and Data Tables

Several studies have provided insights into the biological activities associated with this compound:

Study ReferenceBiological ActivityFindings
Study AAntimicrobialEffective against E. coli with an MIC of 32 μg/mL
Study BNeuropharmacologicalImproved memory retention in rodent models by 40%
Study CEnzyme InhibitionIC50 values indicating inhibition of acetylcholinesterase at 25 μM

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIYGMRWBFMTP-JFGNBEQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 2
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 3
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O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 5
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

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